molecular formula C20H13Cl3N4O2S B12132034 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide

Cat. No.: B12132034
M. Wt: 479.8 g/mol
InChI Key: ZRWPEAHRGQQQPR-UHFFFAOYSA-N
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Description

2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

The synthesis of 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of quinoxaline derivatives through the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . The resulting quinoxaline intermediate is then subjected to further reactions to introduce the sulfonamide and chlorophenyl groups. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide can undergo various chemical reactions, including:

Scientific Research Applications

2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity, leading to cell death. In anticancer applications, it may interfere with cell signaling pathways, induce apoptosis, or inhibit cell proliferation by targeting specific proteins or receptors .

Comparison with Similar Compounds

Similar compounds to 2,5-dichloro-N-{3-[(3-chlorophenyl)amino]quinoxalin-2-yl}benzenesulfonamide include other quinoxaline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

Molecular Formula

C20H13Cl3N4O2S

Molecular Weight

479.8 g/mol

IUPAC Name

2,5-dichloro-N-[3-(3-chloroanilino)quinoxalin-2-yl]benzenesulfonamide

InChI

InChI=1S/C20H13Cl3N4O2S/c21-12-4-3-5-14(10-12)24-19-20(26-17-7-2-1-6-16(17)25-19)27-30(28,29)18-11-13(22)8-9-15(18)23/h1-11H,(H,24,25)(H,26,27)

InChI Key

ZRWPEAHRGQQQPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NC4=CC(=CC=C4)Cl

Origin of Product

United States

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